molecular formula C8H12ClNO B2969133 (R)-4-(1-Aminoethyl)phenol hydrochloride CAS No. 2061996-43-6

(R)-4-(1-Aminoethyl)phenol hydrochloride

Cat. No.: B2969133
CAS No.: 2061996-43-6
M. Wt: 173.64
InChI Key: HNDFWZASJWHBCZ-FYZOBXCZSA-N
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Description

®-4-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of phenol, featuring an aminoethyl group attached to the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)phenol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of 4-acetylphenol using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)phenol hydrochloride may involve the use of engineered transaminase enzymes. These biocatalysts can convert 4-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

®-4-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)phenol hydrochloride
  • (S)-4-(1-Aminoethyl)phenol hydrochloride
  • 4-(1-Aminoethyl)phenol

Uniqueness

®-4-(1-Aminoethyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or positional isomers. This specificity makes it a valuable compound for studying enantioselective interactions in biological systems .

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFWZASJWHBCZ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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